molecular formula C10H8N4O2 B2620872 6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide CAS No. 2034441-68-2

6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide

Cat. No. B2620872
CAS RN: 2034441-68-2
M. Wt: 216.2
InChI Key: OEQFPCIBIQAWPJ-UHFFFAOYSA-N
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Description

Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives are a class of compounds that have been synthesized for their biological activities . They are known to possess more cytotoxic activity than the reference drug imatinib . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

These derivatives can be synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .

Scientific Research Applications

Synthesis of Novel Derivatives

This compound has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives were synthesized using two methods, one of which involved the use of magnesium oxide nanoparticles .

Inhibitors of Receptor Tyrosine Kinase

The synthesized derivatives of this compound have been evaluated as inhibitors of receptor tyrosine kinase . This is significant as receptor tyrosine kinases play key roles in cellular processes such as growth, differentiation, metabolism, and apoptosis.

Anticancer Activity

These derivatives have shown anticancer activity against lung cancer . In fact, some compounds have demonstrated more cytotoxic activity than the reference drug, imatinib .

Antibacterial and Antifungal Activity

The derivatives have also been evaluated for their antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . Some derivatives have shown higher antibacterial and antifungal properties than some drugs .

Antioxidant Activity

The antioxidant property of the derivatives was studied using the DPPH (2,2-diphenylpicrylhydrazyl) method . The results showed that the evaluated IC50 value was close to the IC50 value of ascorbic acid .

Anti-Tubercular Activity

While not directly related to “6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide”, it’s worth noting that similar compounds, such as substituted-N-(6-(4-(pyrazine-2-carboxyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, have been evaluated for their anti-tubercular activity .

Antioxidant and Anticancer Agents

In another study, pyrimidine derivatives were evaluated for their antioxidant (DPPH assay), anti-lipid peroxidation (AAPH), anti-LOX activities and ability to interact with glutathione . Some compounds showed strong cytotoxicity at 100 μM, with derivative 2d presenting the strongest cytotoxic effects at the concentration of 50 μΜ .

Synthesis of Bioactive Compounds

Magnesium oxide nanoparticles, which have been used in the synthesis of “6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide” derivatives, are also used in the synthesis of other bioactive compounds . This highlights the versatility and potential of this compound in various areas of scientific research.

properties

IUPAC Name

6-oxo-N-pyridin-3-yl-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c15-9-4-8(12-6-13-9)10(16)14-7-2-1-3-11-5-7/h1-6H,(H,14,16)(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQFPCIBIQAWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide

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